3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
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Overview
Description
The compound appears to contain several functional groups and structural features, including a cyclopropyl group, an imidazolidine-2,4-dione group, a piperidin-4-yl group, and an oxazolidin-3-yl group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclic groups. The exact structure would depend on factors like the spatial arrangement of the atoms and the conformation of the rings .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the various functional groups present. For example, the imidazolidine-2,4-dione group could potentially undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its overall polarity .Scientific Research Applications
Antibacterial Properties and Structural Analysis
Oxazolidinones, including derivatives similar to the specified compound, have been identified as potent antibacterial agents. Research has focused on exploring the structure-activity relationships of these compounds to optimize their antibacterial efficacy while minimizing adverse effects. For instance, studies have identified specific derivatives with MIC values ≤ 2 µg/mL against selected gram-positive pathogens, demonstrating in vivo potency comparable to that of established oxazolidinones like linezolid (Tucker et al., 1998). Additionally, the synthesis and evaluation of various oxazolidinone analogs have contributed to a deeper understanding of their pharmacophoric features and potential for inhibiting cancer efflux pump ABCB1, highlighting their versatility beyond antibacterial activity (Żesławska et al., 2019).
Safety Profile Improvements
The development of new oxazolidinone derivatives also aims to address safety concerns associated with the class, such as monoamine oxidase inhibition (MAOI) and myelosuppression, which can limit their therapeutic use. Novel compounds, including MRX-I, have been introduced with a focus on retaining high antibacterial activity while significantly reducing the potential for adverse effects, thereby improving the safety profile of oxazolidinones for clinical use (Gordeev & Yuan, 2014).
Synthesis and Biological Activity
Efforts in synthesizing oxazolidinone derivatives have explored various structural modifications to enhance their biological properties. For instance, the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs represents a novel approach to generating optically pure derivatives with potential antibacterial activity (Brouillette et al., 2007). Furthermore, the identification of 4-substituted 1,2,3-triazoles as oxazolidinone antibacterial agents with reduced MAO-A activity highlights ongoing efforts to refine the pharmacological profile of these compounds (Reck et al., 2005).
Mechanism of Action
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c21-13(9-18-7-8-25-16(18)24)17-5-3-11(4-6-17)19-10-14(22)20(15(19)23)12-1-2-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYYUADWWXXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CN4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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